1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane
Description
1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane is a complex organic compound that features a diazepane ring, a tetrahydrofuran moiety, and a trifluoromethylbenzyl sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
1-(oxolan-3-yl)-4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3S/c18-17(19,20)15-4-2-14(3-5-15)13-26(23,24)22-8-1-7-21(9-10-22)16-6-11-25-12-16/h2-5,16H,1,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDHWZRVWIVLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ugi Multicomponent Reaction Followed by Cyclization
The Ugi four-component reaction (Ugi-4CR) provides a robust framework for constructing heterocyclic scaffolds. As demonstrated by, a Ugi reaction involving an amine, carbonyl compound, carboxylic acid, and isocyanide yields a linear peptoid intermediate. Subsequent cyclization via Mitsunobu conditions or sulfuryl diimidazole facilitates the formation of 1-sulfonyl-1,4-diazepan-5-ones. For the target compound, the carboxylic acid component could incorporate a tetrahydrofuran-3-yl moiety, while the amine component introduces a latent sulfonylation site.
Key steps:
- Ugi-4CR : Reaction of tetrahydrofuran-3-carboxylic acid, a primary amine (e.g., benzylamine), an aldehyde, and tert-butyl isocyanide generates a bis-amide intermediate.
- Cyclization : Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) promote intramolecular nucleophilic displacement, forming the diazepane ring.
Reductive Amination of 1,4-Diazepane-6-amine (DAZA)
Functionalization of the Diazepane Ring
Introduction of the Tetrahydrofuran-3-yl Group
The THF-3-yl substituent is introduced via nucleophilic alkylation or Mitsunobu etherification:
- Alkylation : Treatment of the diazepane’s primary amine with 3-bromotetrahydrofuran in the presence of a base (e.g., K$$2$$CO$$3$$) at 60°C for 12 hours achieves N-alkylation.
- Mitsunobu Reaction : Utilizing tetrahydrofuran-3-ol and diethyl azodicarboxylate/triphenylphosphine enables ether formation under mild conditions.
Sulfonylation at the 4-Position
Sulfonylation of the secondary amine requires activation of the sulfonyl donor. Reference highlights 4-(trifluoromethyl)benzenesulfonohydrazide as a versatile reagent for sulfonylation under aqueous or solvent-free conditions. For the target compound:
- Sulfonyl Chloride Synthesis : 4-(Trifluoromethyl)benzyl chloride () is oxidized to the sulfonic acid using H$$2$$O$$2$$/AcOH, followed by conversion to the sulfonyl chloride via PCl$$_5$$.
- Coupling Reaction : The diazepane intermediate reacts with the sulfonyl chloride in dichloromethane with triethylamine, yielding the sulfonamide product.
Integrated Synthetic Routes
Stepwise Assembly
- Diazepane Core Formation : Ugi-4CR with tetrahydrofuran-3-carboxylic acid and benzylamine, followed by Mitsunobu cyclization.
- Sulfonylation : React the 1-(THF-3-yl)-1,4-diazepane with 4-(trifluoromethyl)benzylsulfonyl chloride in CH$$2$$Cl$$2$$/Et$$_3$$N at 0°C to room temperature.
Yield Optimization :
Convergent Synthesis
- Parallel Synthesis : Prepare 1-(THF-3-yl)-1,4-diazepane and 4-(trifluoromethyl)benzylsulfonyl chloride separately.
- Coupling : Combine intermediates under Schotten-Baumann conditions (aqueous NaOH, vigorous stirring).
Mechanistic and Optimization Considerations
Regioselectivity in Diazepane Functionalization
- N1 vs. N4 Reactivity : The primary amine (N1) exhibits higher nucleophilicity, favoring initial alkylation. Sulfonylation at N4 requires temporary protection of N1 (e.g., Boc groups).
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance sulfonyl chloride reactivity but may necessitate strict moisture control.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This could involve the oxidation of the tetrahydrofuran ring or other functional groups.
Reduction: Reduction reactions might target the diazepane ring or sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and overall antimicrobial efficacy. A study evaluated the compound's effectiveness against various bacterial strains, revealing significant inhibitory effects comparable to established antibiotics.
Anticancer Activity
Compounds containing diazepane rings have been investigated for their potential anticancer properties. Preliminary in vitro studies suggest that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several diazepane derivatives against Staphylococcus aureus and Escherichia coli . The results indicated that 1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane exhibited significant inhibitory effects against these pathogens. The structure-activity relationship (SAR) analysis suggested that the trifluoromethyl group is crucial for enhancing activity against Gram-positive bacteria.
Case Study 2: Anticancer Properties
In vitro studies on various cancer cell lines (e.g., HeLa, A549) demonstrated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased sub-G1 populations indicative of DNA fragmentation. Additionally, Western blotting showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, further supporting its anticancer potential.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological targets. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydrofuran-3-yl)-4-((4-methylbenzyl)sulfonyl)-1,4-diazepane: Similar structure but without the trifluoromethyl group.
1-(Tetrahydrofuran-3-yl)-4-((4-chlorobenzyl)sulfonyl)-1,4-diazepane: Contains a chlorobenzyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane could confer unique properties such as increased lipophilicity, metabolic stability, and potentially enhanced biological activity compared to its analogs.
Biological Activity
1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that incorporates a tetrahydrofuran moiety and a sulfonyl group attached to a diazepane ring. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have demonstrated efficacy against both Gram-positive and Gram-negative bacteria . This suggests that this compound could potentially possess similar antimicrobial properties.
Anticancer Activity
Compounds containing diazepane rings are often explored for their anticancer potential. Research has shown that certain diazepane derivatives inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For example, compounds that inhibit protein kinase activity have been effective in treating various cancers . The mechanism of action may involve the modulation of cell cycle progression and apoptosis.
Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes involved in disease processes. For instance, screening studies have identified related compounds as effective inhibitors of CYP51, an enzyme crucial for sterol biosynthesis in pathogenic organisms like Leishmania . This inhibition can lead to impaired growth and proliferation of these pathogens, indicating potential use in treating infections.
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of various compounds, derivatives similar to this compound were tested against common pathogens. The results indicated that these compounds exhibited low micromolar activity against strains of Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of diazepane derivatives revealed that specific modifications to the structure enhanced cytotoxicity against human cancer cell lines. The study found that compounds with sulfonyl groups showed increased potency in inhibiting cell proliferation compared to their non-sulfonyl counterparts . This supports the hypothesis that this compound may possess significant anticancer properties.
Research Findings Summary Table
Q & A
Q. What are the standard synthetic routes for preparing 1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. For example, analogous diazepane derivatives are synthesized by refluxing intermediates (e.g., 1,4-diazepane precursors) with sulfonylating agents in dry tetrahydrofuran (THF) at 66°C for 48 hours, followed by purification using normal-phase chromatography (10% methanol in dichloromethane) . Optimization includes adjusting stoichiometry (e.g., 3.0 equivalents of DIEA as a base) and solvent choice (THF vs. DCM) to improve yields (e.g., 56% in reported analogs) .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
Methodological Answer: Nuclear Magnetic Resonance (¹H NMR) and mass spectrometry (MS) are critical. For diazepane-sulfonyl analogs, ¹H NMR peaks for tetrahydrofuran protons appear at δ 3.5–4.0 ppm, while sulfonyl-linked benzyl groups show aromatic signals at δ 7.2–7.8 ppm. High-resolution MS (HRMS) confirms molecular weight, with calculated [M+H]+ values cross-verified against theoretical masses (±0.001 Da tolerance) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer: Normal-phase chromatography with gradient elution (e.g., hexanes/EtOAC + 0.25% Et₃N) resolves rotameric mixtures, as seen in similar diazepane derivatives . For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended. Solvent selection (e.g., methanol in DCM) minimizes decomposition during column runs .
Q. How does the trifluoromethylbenzyl group influence the compound’s physicochemical properties?
Methodological Answer: The trifluoromethyl (CF₃) group enhances lipophilicity (logP increases by ~1.0 unit) and metabolic stability. Computational modeling (e.g., PubChem descriptors) predicts improved membrane permeability compared to non-fluorinated analogs. Experimental validation via HPLC logD₇.4 measurements is advised .
Q. What safety and handling protocols are recommended for this compound?
Methodological Answer: Due to sulfonyl and diazepane moieties, use PPE (gloves, goggles) in fume hoods. Stability tests under light, heat, and humidity (e.g., 40°C/75% RH for 7 days) should precede storage. LC-MS monitoring detects degradation products (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer: Systematic SAR requires synthesizing analogs with variations in:
- Tetrahydrofuran substitution : Compare 3-yl vs. 2-yl positional isomers.
- Sulfonyl linkers : Replace benzyl with heteroaromatic groups (e.g., pyridyl) .
Biological assays (e.g., receptor binding or enzyme inhibition) should use dose-response curves (IC₅₀/EC₅₀) and statistical validation (ANOVA, p < 0.05) .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting receptor affinity results)?
Methodological Answer: Apply triangulation:
- Assay redundancy : Validate receptor binding via SPR (surface plasmon resonance) and radioligand displacement .
- Data normalization : Control for batch-to-batch variability in compound purity (e.g., HPLC ≥95% purity thresholds) .
Contradictions may arise from rotameric equilibria; low-temperature NMR or X-ray crystallography clarifies conformational states .
Q. How can computational methods predict this compound’s interaction with biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) models interactions with receptors like GABAₐ or serotonin transporters. Use force fields (AMBER/CHARMM) to simulate binding dynamics. Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor residues) .
Q. What experimental designs mitigate off-target effects in in vivo studies?
Methodological Answer:
Q. How can synthetic scalability be balanced with stereochemical purity for this compound?
Methodological Answer: Asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes) ensures enantiomeric excess (ee >98%). Monitor stereochemistry via chiral HPLC (e.g., Chiralpak AD-H column) . For scale-up, switch from batch to flow chemistry to maintain reaction homogeneity and reduce racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
